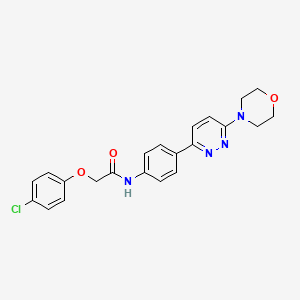

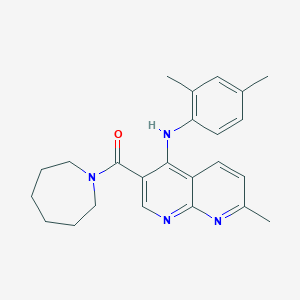

![molecular formula C18H18N2O4S B2760763 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903246-58-2](/img/structure/B2760763.png)

4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The compound contains a pyrroloquinoline moiety, which is a type of heterocyclic compound. Heterocyclic compounds are often found in various natural products and drugs, and they play a significant role in medicinal chemistry .Applications De Recherche Scientifique

PI3K Inhibitors in Treatment of Cough and Idiopathic Pulmonary Fibrosis

- Research Insight : The compound has been investigated for its potential use as a broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitor in treating idiopathic pulmonary fibrosis and cough. Initial in vitro data support these utilities (Norman, 2014).

Synthesis of Pyrrolo[2,3-c]quinoline Derivatives

- Research Insight : Methods have been developed for synthesizing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, using a process involving condensation with 4-formylquinolines. This research contributes to the understanding of pyrrolo[2,3-c]quinoline derivatives' synthesis (Molina, Alajarín, & Sánchez-Andrada, 1993).

Anticancer and Radioprotective Agents

- Research Insight : Novel benzenesulfonamide derivatives, including quinolines and pyrimido[4,5-b]quinolines, have been synthesized and evaluated for their anticancer and radioprotective properties. Some of these compounds showed significant in vitro cytotoxic activity, suggesting their potential in cancer therapy (Ghorab et al., 2007).

Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives

- Research Insight : A series of these derivatives were synthesized and evaluated for anticancer activity on various human tumor cell lines. Some compounds exhibited potent anticancer activity, with apoptosis-inducing potential in cancer cells (Żołnowska et al., 2018).

Photodynamic Therapy Applications

- Research Insight : Zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been studied for their potential in photodynamic therapy, a treatment for cancer. These compounds exhibit properties like high singlet oxygen quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Evaluation of Quinolinylazo-N-pyrimidinyl Benzenesulfonamide Derivatives

- Research Insight : New compounds combining quinoline with sulfonamide moiety were synthesized and evaluated as antimicrobial agents. They showed significant activity against Gram-positive bacteria, highlighting their potential in antimicrobial applications (Biointerface Research in Applied Chemistry, 2019).

Diuretic Properties and Hypertension Treatment

- Research Insight : A compound structurally related to 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, known for its strong diuretic properties, has been suggested as a potential remedy for hypertension. The study explored its polymorphic modifications and interaction energies in crystal phases (Shishkina et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-hydroxy-2-quinolones , which are known for their diverse pharmaceutical and biological activities . .

Mode of Action

It is known that quinoline derivatives can interact with various biological targets and induce a range of biological responses .

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its structural similarity with 4-hydroxy-2-quinolones . These compounds have been shown to interact with a wide range of biological targets and influence numerous biochemical pathways . .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)19-14-9-12-3-2-8-20-17(21)11-13(10-14)18(12)20/h4-7,9-10,19H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBVAWUJLZNQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325832 | |

| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

903246-58-2 | |

| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

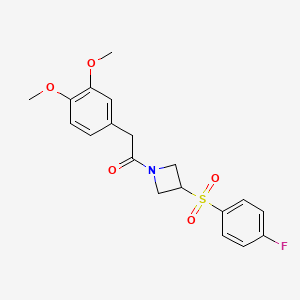

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

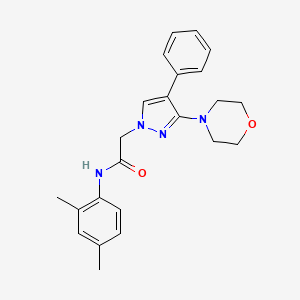

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)

![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)